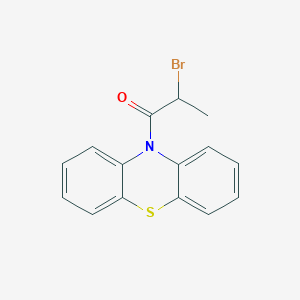

1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)-

Description

1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- is a brominated derivative of propanone (acetone) featuring a phenothiazine core substituted at the 10-position. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their photophysical properties and biological activities. The bromo substitution at the 2-position of the propanone moiety introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

4091-90-1 |

|---|---|

Molecular Formula |

C15H12BrNOS |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

2-bromo-1-phenothiazin-10-ylpropan-1-one |

InChI |

InChI=1S/C15H12BrNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3 |

InChI Key |

KPGPKZDENSKWCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- typically involves the bromination of 1-(10H-phenothiazin-10-yl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted phenothiazine derivatives.

- Phenothiazine sulfoxides or sulfones.

- Alcohol derivatives of the propanone moiety .

Scientific Research Applications

1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, which may explain its potential neurological effects. Additionally, the compound can undergo redox reactions, which may contribute to its antimicrobial properties. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

1-(10H-Phenothiazin-10-yl)propan-2-one

- Structure: Lacks the bromine atom at the 2-position of the propanone chain.

- Synthesis: Produced via reaction of phenothiazine with chloroacetone in acetonitrile under reflux, catalyzed by NaI and NaHCO₃ .

- Electronic Properties: Exhibits phosphorescence at 434 nm and 457 nm (77 K) due to the phenothiazine core. The absence of bromine reduces electron-withdrawing effects, resulting in a hypsochromic shift compared to brominated analogs .

1-(10H-Phenothiazin-10-yl)ethan-1-one

- Structure: Shorter carbon chain (acetophenone analog) compared to the propanone derivative.

- Phosphorescence: Shows emission at ~500–535 nm, indicating extended conjugation effects absent in the propanone derivatives. The bromo substitution in the target compound likely red-shifts absorption/emission due to increased spin-orbit coupling .

10H-Phenothiazin-10-yl)(phenyl)methanone

- Structure : Aryl ketone derivative with a phenyl group instead of an alkyl chain.

- Electronic Effects : The phenyl group enhances π-conjugation, leading to stronger absorption in the UV-Vis range compared to alkyl-substituted analogs like the target compound .

Physicochemical and Pharmacokinetic Properties

Antimicrobial and Antitubercular Activity

- Target Compound Analogs: Urea/thiourea derivatives of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl show MIC values of 62.5 µg/mL against S. aureus and E. coli. Chloro/fluoro substituents enhance lipophilicity and membrane penetration .

- 1-(2-Chloroethyl)-3-(2-substituted-phenothiazinyl)alkyl-1-ureas: Exhibit antiproliferative effects on HEp-2 and L5178Y cell lines but lower reversal activity in multi-drug resistant cells compared to non-brominated analogs .

Immunomodulatory Effects

- 1-(2-Chloroethyl)-3-(2-substituted-phenothiazinyl)alkyl-1-ureas: Enhance natural killer (NK) cell activity at all tested concentrations, unlike non-ureido analogs .

Key Research Findings

Biological Potency : The bromo group enhances bioactivity in antimicrobial screens but may reduce solubility, necessitating formulation optimization .

Structural Flexibility: The propanone chain allows modular synthesis of urea/thiourea derivatives with tunable activities, as demonstrated in azetidinone-based analogs .

Biological Activity

1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)-, also known by its IUPAC name, is a phenothiazine derivative that has garnered attention for its potential biological activities. Phenothiazines are a class of compounds known for their diverse pharmacological properties, including neuroprotective effects, antipsychotic activity, and antimicrobial properties.

- Molecular Formula : C₁₃H₁₁BrN₂S

- Molecular Weight : 295.21 g/mol

- CAS Registry Number : 2114-00-3

- Structure : The compound features a phenothiazine core, which is characterized by a sulfur atom and a nitrogen atom within its structure.

Neuroprotective Effects

Research has indicated that phenothiazine derivatives can exhibit neuroprotective properties. For instance, studies have demonstrated that compounds similar to 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- can inhibit excitotoxicity in neuronal cells caused by excess glutamate, a common neurotransmitter linked to neurodegenerative conditions. This activity is crucial in conditions such as stroke and ischemia where neuronal damage occurs due to oxygen deprivation.

Case Study: Inhibition of Excitotoxicity

A study investigated the effects of various phenothiazine derivatives on neuronal cell death induced by excitatory amino acids (EAAs). The results showed that certain derivatives could significantly reduce cell death and preserve neuronal integrity under hypoxic conditions. Specifically, the compound ethopropazine was noted for its protective effects against N-methyl-D-aspartate (NMDA) toxicity, suggesting potential applications for 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- in treating neurotoxic injuries .

Antimicrobial Activity

Phenothiazines have also been evaluated for their antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit bacterial growth. For example, studies have shown that phenothiazine derivatives can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Table: Antimicrobial Activity of Phenothiazine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethopropazine | Staphylococcus aureus | 16 µg/mL |

| Chlorpromazine | Escherichia coli | 32 µg/mL |

| Thioridazine | Pseudomonas aeruginosa | 64 µg/mL |

Antipsychotic Effects

The antipsychotic properties of phenothiazines have been well-documented. These compounds act primarily as dopamine receptor antagonists in the central nervous system (CNS), which can help manage symptoms of schizophrenia and other psychotic disorders. The specific mechanism involves blocking D2 dopamine receptors, thereby reducing dopaminergic overactivity associated with psychosis.

Clinical Application: Use in Schizophrenia Treatment

Clinical trials have shown that phenothiazine derivatives are effective in reducing hallucinations and delusions in patients with schizophrenia. The efficacy of these compounds has led to their widespread use in psychiatric medicine.

Q & A

How can researchers optimize the synthesis of 2-bromo-1-(10H-phenothiazin-10-yl)-1-propanone to improve yield and purity?

Basic Research Question

Key steps include selecting optimal reaction conditions and purification methods. For brominated phenothiazine derivatives, column chromatography (SiO₂, using gradients like PE:EtOAc 20:1) effectively isolates the product from byproducts . Recrystallization with ethyl acetate or ethanol further enhances purity, as demonstrated in related phenothiazine-acetic acid syntheses . Monitoring reaction progress via TLC ensures timely termination to minimize degradation .

What spectroscopic and analytical techniques are critical for characterizing structural features of this compound?

Basic Research Question

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the phenothiazine core, bromo-substitution, and ketone functionality. For example, aromatic proton signals in the δ 6.5–7.5 ppm range and carbonyl carbon resonances near δ 190–200 ppm are diagnostic . Infrared (IR) spectroscopy identifies the ketone (C=O stretch ~1700 cm⁻¹) and bromine-related vibrations . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns for bromine .

How can crystallographic data discrepancies be resolved when determining the compound’s structure using software like SHELX?

Advanced Research Question

Discrepancies in anisotropic displacement parameters or bond lengths may arise from twinning or poor data resolution. SHELXL’s robust refinement algorithms allow manual adjustment of occupancy factors and constraints for disordered atoms . Pairing SHELX with visualization tools like WinGX/ORTEP enables real-time validation of thermal ellipsoids and hydrogen bonding networks . For ambiguous electron density, iterative refinement cycles with alternative starting models (e.g., varying bromine positions) are recommended .

What mechanistic insights govern the bromination of the phenothiazine-propanone precursor?

Advanced Research Question

Bromination likely proceeds via electrophilic substitution at the activated aromatic position adjacent to the phenothiazine nitrogen. The electron-donating phenothiazine core directs bromine to specific positions, but steric effects from the propanone group may alter regioselectivity . Kinetic studies under varying temperatures (e.g., 135°C vs. room temperature) can elucidate activation barriers, while DFT calculations predict favorable transition states .

How do substituents on the phenothiazine ring influence the compound’s electronic properties and reactivity?

Advanced Research Question

Electron-withdrawing groups (e.g., bromine) decrease π-electron density, affecting redox behavior and intermolecular interactions. Cyclic voltammetry can quantify shifts in oxidation potentials, while UV-vis spectroscopy tracks changes in conjugation . Substituents also impact solubility: bulky groups reduce crystallinity, necessitating solvent optimization (e.g., DMF for polar derivatives vs. toluene for hydrophobic analogs) .

What strategies mitigate challenges in scaling up the synthesis without compromising purity?

Advanced Research Question

Microwave-assisted synthesis reduces reaction times and improves reproducibility for small batches . For larger scales, flow chemistry minimizes side reactions by maintaining precise temperature and mixing control. Post-synthetic purification via fractional crystallization (using ethanol/water mixtures) or preparative HPLC ensures high purity . Process analytical technology (PAT), such as in-line NMR, enables real-time monitoring .

How can researchers validate the compound’s stability under varying storage conditions?

Basic Research Question

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS identifies decomposition products (e.g., de-brominated derivatives or oxidation byproducts). Protective measures include storage under inert gas (argon) in amber vials to prevent photodegradation, given phenothiazine’s sensitivity to light .

What computational methods support the prediction of this compound’s biological activity?

Advanced Research Question

Molecular docking (AutoDock Vina) evaluates binding affinity to targets like dopamine receptors, leveraging phenothiazine’s known neuroactive properties . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. MD simulations (GROMACS) predict membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.